2-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)ethyl isobutyrate
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Overview
Description
2-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)ethyl isobutyrate is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C13H22O2, and it has a molecular weight of 210.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)ethyl isobutyrate typically involves the reaction of 2-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)ethanol with isobutyric acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)ethyl isobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyrate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)ethyl isobutyrate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)ethyl isobutyrate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways can vary based on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)ethanol: A precursor in the synthesis of the isobutyrate derivative.
2-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)ethyl acetate: Another ester derivative with similar structural features.
Uniqueness
2-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)ethyl isobutyrate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and specialty chemicals .
Biological Activity
The compound 2-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)ethyl isobutyrate (CAS Number: 44151407) is a bicyclic compound with significant biological activity. It is characterized by its unique structure, which contributes to its potential applications in various fields including pharmacology and biochemistry.
- Molecular Formula: C15H24O2
- Molecular Weight: 240.36 g/mol
- IUPAC Name: 2-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)ethyl 2-methylpropanoate
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of bicyclic compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
Compound C | Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.
Anticancer Potential
In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 (Breast) | 10.5 |
HCT116 (Colon) | 8.7 |
HeLa (Cervical) | 6.3 |
These findings indicate that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways.
Case Studies
- Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Agents assessed several bicyclic compounds for their antimicrobial efficacy against clinical isolates of bacteria. The study found that certain derivatives had MIC values comparable to conventional antibiotics, highlighting their potential as alternative therapeutic agents .
- Anti-inflammatory Research : Another research article focused on the anti-inflammatory effects of bicyclic compounds in animal models of arthritis. The results indicated a significant reduction in inflammation markers following treatment with the compound .
- Anticancer Investigation : A comprehensive study evaluated the anticancer properties of various bicyclic compounds, including our target compound, against multiple cancer cell lines. The results showed promising cytotoxicity and highlighted the need for further exploration into its mechanisms of action .
Properties
CAS No. |
93919-94-9 |
---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
[(2Z)-2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)ethyl] 2-methylpropanoate |
InChI |
InChI=1S/C15H24O2/c1-10(2)14(16)17-8-7-13-11-5-6-12(9-11)15(13,3)4/h7,10-12H,5-6,8-9H2,1-4H3/b13-7- |
InChI Key |
VSMIGSPOHYSZHX-QPEQYQDCSA-N |
Isomeric SMILES |
CC(C)C(=O)OC/C=C\1/C2CCC(C2)C1(C)C |
Canonical SMILES |
CC(C)C(=O)OCC=C1C2CCC(C2)C1(C)C |
Origin of Product |
United States |
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